molecular formula C4H4S B3044115 2,5-Dideuteriothiophene CAS No. 2041-42-1

2,5-Dideuteriothiophene

Cat. No. B3044115
CAS RN: 2041-42-1
M. Wt: 86.15 g/mol
InChI Key: YTPLMLYBLZKORZ-NMQOAUCRSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years. Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . A new and efficient synthesis of fully substituted 2,5-dihydrothiophenes by a sequential one-pot four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) has been reported .


Molecular Structure Analysis

The molecular structure of 2,5-diiodothiophene, a stable molecule that shows potential in biomolecular engineering research among other applications, has been recorded using X-ray diffractive imaging .


Chemical Reactions Analysis

Thiophene derivatives have been utilized in various chemical reactions. For instance, a new and efficient synthesis of fully substituted 2,5-dihydrothiophenes by a sequential one-pot four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) has been reported .


Physical And Chemical Properties Analysis

2,5-Dideuteriothiophene is a colorless liquid at room temperature with a boiling point of 80-82°C. It has a high deuterium content of 99% and a molecular weight of 96.20 g/mol. The compound is soluble in various solvents such as methanol, ethanol, and acetonitrile. It also has a high thermal stability and chemical resistance.

Scientific Research Applications

Chemical Synthesis and Modification

2,5-Dideuteriothiophene has been used in various chemical synthesis processes. One such application is demonstrated in the study of selenophene chemistry, where 2,5-dideutero- and other derivatives of selenophenes were synthesized using zinc and deuterated acetic acid (Yur'ev, Magdesieva, & Petrova, 1968). This process highlights the role of 2,5-dideuteriothiophene in the synthesis of specific chemical compounds, contributing to advancements in heterocyclic chemistry.

Liquid Crystals and Molecular Interaction Studies

In the realm of liquid crystal research, dideuterium compounds, including 2,5-dideuteriothiophene, have been instrumental in studying molecular interactions. A study examining short-range interactions in nematic liquid crystals used dideuterium as a solute to explore orientation mechanisms, providing valuable insights into the behavior of liquid crystals (Chandrakumar, Zimmerman, Bates, & Burnell, 1994).

Surface Science and Reaction Mechanisms

The reactions of thiophene and 2,5-dideuteriothiophene on molybdenum surfaces have been studied under ultrahigh vacuum conditions. This research provided insights into the decomposition mechanisms and energetics of thiophene, with specific attention to bond-breaking selectivity (Roberts & Friend, 1987). Such studies are crucial for understanding surface reactions and catalysis in material science.

Polymerization and Material Science

In material science, compounds like 2,5-dideuteriothiophene are used to understand and improve polymerization processes. A study involving the synthesis of polythiophene derivatives through direct heteroarylation polymerization is an example of this application (Bura, Morin, & Leclerc, 2015). Research in this area contributes to the development of advanced materials with specific electronic and optical properties.

Safety And Hazards

While specific safety and hazard information for 2,5-Dideuteriothiophene was not found, it’s important to handle all chemicals with care. For instance, 2,5-Diiodothiophene is classified as a flammable liquid and vapor, causes serious eye irritation, and is toxic if inhaled .

Future Directions

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that 2,5-Dideuteriothiophene and similar compounds could have promising future applications in various fields, including organic electronics and functional supramolecular chemistry .

properties

IUPAC Name

2,5-dideuteriothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPLMLYBLZKORZ-NMQOAUCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C(S1)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dideuteriothiophene

Synthesis routes and methods I

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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Synthesis routes and methods II

Procedure details

In the first set of experiments, amine and carboxylic acid terminated thiophene intermediates were prepared (FIG. 4) and subsequently coupled with carbohydrate moieties. In the second set, the distance between thiophene and carbohydrate was extended by iminothiolane hydrochloride (compound 30) and a thiol was generated after extension. (The reaction conditions specified in FIG. 4(a) are as follows: cat. DIPEA/CHCl3, r.t., 95% yield; FIG. 4(b) are as follows: CHCl3 (highly diluted), r.t., overnight, 83-96% yield; FIG. 4(c) are as follows: BOC-ON, Et3N/CHCl3, r.t., 52% yield; FIG. 4(d)(i) are as follows: 3-(3-Thienyl)acrylic acid (compound 19), HOBt/EDC, DIPEA, CHCl3, r.t., 6 h, 93% yield; FIG. 4(d)(ii) are as follows: 30% TFA/CH2Cl2, r.t., 3 h, 93% yield; FIG. 4(d)(iii) are as follows: 1 M NaOH, quantitative). These thiols were prepared in situ and coupled with compounds 2 or 5 by Michael type addition to give another set of thiophene-carbohydrate monomers. The two types of carbohydrate moieties are summarized in FIG. 5 and FIG. 6. Commercially available 3-thiopheneacetic acid (compound 6) (Acros Organics, Fisher Scientific, Pittsburgh, Pa.) was converted into the corresponding methyl ester (compound 7) in 88% yield by thionyl chloride in methanol. Thiopheneacetyl chloride (compound 8) was prepared in situ, by thionyl chloride in dioxane. Direct addition of N-hydroxysuccinimide (NHS) in the presence of diisopropylethylamine (DIPEA) at 0° C. afforded thiophene active ester (compound 9) in 75% overall yield. Compound 9 was stable under dry conditions and could be prepared in bulk quantities.
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Synthesis routes and methods III

Procedure details

Butoxyethoxyethoxyethoxyethanol (25.0 g, 0.1 mol) was prepared from tetraethylene glycol, sodium hydroxide and butyl chloride (10:1:1) by a method known in the art and then reacted with potassium metal (3.9 g, 0.1 mol) at room temperature for 1.5 hours in tetrahydrofuran. 3-(Bromomethyl)thiophene (17.7 g, 0.1 mol) was added dropwise, and the mixture stirred under reflux for 24 hours. After cooling and filtration the tetrahydrofuran was removed in vacuo and the residue dissolved in methylene chloride, washed with water and dried with potassium carbonate. The solvent was removed and the crude oil distilled to give 3-butoxyethoxyethoxyethoxyethoxymethyl)thiophene (25.7 g, 57%). B.p. 162°-163° C./0.15 mm Hg. (Found: C, 58.6; H, 8.7; S, 9.5. Calculated for C17H30O5S: C, 58.9; H, 8.7; S, 9.3%); EI m/e Intensity (%): 346 (9, M+), 97 (100, C4H3S.CH2), 57 (75, C4H9); δH(CDCl3): 7.26 (1H, m) 7.20 (1H, m), 7.06 (1H, m), 4.56 (2H, s) 3.65 (16H, m), 3.45 (2H, t), 1.53 (2H, m), 1.34 (2H, m) and 0.91 (3H, t); δC(CDCl3): 13.6, 18.9, 31.4, 68.1, 69.0, 69.8, 70.0, 70.3, 122.5, 125.5, 126.7, 139.1 ppm.
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Synthesis routes and methods IV

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3-(4-Benzyloxy)phenoxy!benzo b!thiophene-2-boronic acid was reacted with 4-(-tertbutoxy)bromobenzene according to the conditions described above for 2-iodo-3-(4-benzyloxy)phenoxy!benzo b!thiophene and 4-(tertbutoxy)phenyl boronic acid to give 2-(4-tertbutyloxyphenyl)-3-(4-benzyloxy)phenoxy!benzo b!thiophene in 81% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dideuteriothiophene
Reactant of Route 2
2,5-Dideuteriothiophene
Reactant of Route 3
2,5-Dideuteriothiophene
Reactant of Route 4
2,5-Dideuteriothiophene
Reactant of Route 5
2,5-Dideuteriothiophene
Reactant of Route 6
2,5-Dideuteriothiophene

Citations

For This Compound
7
Citations
K Chernichenko, M Lindqvist, B Kotai… - Journal of the …, 2016 - ACS Publications
C–H borylation is a powerful and atom-efficient method for converting affordable and abundant chemicals into versatile organic reagents used in the production of fine chemicals and …
Number of citations: 118 pubs.acs.org
AP Manzara, P Kovacic - The Journal of Organic Chemistry, 1974 - ACS Publications
Thiophene: IPP= 10: 1 molar ratio, acetonitrile sol-vent, 60, 63 hr. 6 Based on 1 mol of ester/mol of peroxide; glpc.= Diisopropyl carbonate, 4%. d One unidentified product, about 3%. …
Number of citations: 8 pubs.acs.org
D Leslie, A Ewan D áMcQueen - Journal of the Chemical Society …, 1994 - pubs.rsc.org
Photolysis of [cis-Fe(H)2(dmpe)2][dmpe = 1,2-bis(dimethylphosphino)ethane] in the presence of simple thiophenes gives products formed by insertion of the iron centre into both C–H …
Number of citations: 47 pubs.rsc.org
N Juzo, I Akihiko, Y Yurie, S Motoaki, H Masamatsu - Tetrahedron letters, 1990 - Elsevier
Tri-2-thienylmethyl radical (3), generated by reduction of tri-2-thienylcarbenium tetrafluoroborate (4) with Zn at 65 C, dimerizes to give 2-(di-2-thienylmethylene)-5-tri-2-thienylmethyl-2,5-…
Number of citations: 18 www.sciencedirect.com
DA Weinberger, TB Higgins, CA Mirkin… - Journal of the …, 2001 - ACS Publications
Mononuclear, dinuclear, and polymeric Ru(II) complexes formed from terthienylalkylphosphino redox-switchable hemilabile ligands demonstrate that this class of ligand provides …
Number of citations: 53 pubs.acs.org
Y Wei, Y Yang, JM Yeh - Chemistry of materials, 1996 - ACS Publications
A series of α,ω-aldehyde end-capped oligomers of thiophene with three, four, five, six, and eight thiophene units have been synthesized using the palladium-catalyzed Stille's coupling …
Number of citations: 158 pubs.acs.org
NN Magdesieva - Advances in heterocyclic chemistry, 1970 - Elsevier
Publisher Summary Selenophene (C 4 H 4 Se) is a five-membered heterocyclic compound containing one heteroatom. This chapter reviews advances in the chemistry of this …
Number of citations: 45 www.sciencedirect.com

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